molecular formula C14H18NO2S B14148313 [4-(5-formylthiophen-2-yl)-2,2,6,6-tetramethyl-3,6-dihydropyridin-1(2H)-yl]oxidanyl CAS No. 99539-10-3

[4-(5-formylthiophen-2-yl)-2,2,6,6-tetramethyl-3,6-dihydropyridin-1(2H)-yl]oxidanyl

Cat. No.: B14148313
CAS No.: 99539-10-3
M. Wt: 264.37 g/mol
InChI Key: ZUXLWXFVFUIICR-UHFFFAOYSA-N
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Description

1(2H)-Pyridinyloxy, 4-(5-formyl-2-thienyl)-3,6-dihydro-2,2,6,6-tetramethyl- is a complex organic compound that features a pyridine ring, a thienyl group, and multiple methyl groups

Preparation Methods

The synthesis of 1(2H)-Pyridinyloxy, 4-(5-formyl-2-thienyl)-3,6-dihydro-2,2,6,6-tetramethyl- can be achieved through several synthetic routes. One common method involves the Vilsmeier formylation of thienylpyrroles, where the pyrrole or thiophene ring is functionalized using reagents like Vilsmeier-Haack reagent or metalation followed by reaction with dimethylformamide . Industrial production methods may involve large-scale formylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1(2H)-Pyridinyloxy, 4-(5-formyl-2-thienyl)-3,6-dihydro-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:

Scientific Research Applications

1(2H)-Pyridinyloxy, 4-(5-formyl-2-thienyl)-3,6-dihydro-2,2,6,6-tetramethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1(2H)-Pyridinyloxy, 4-(5-formyl-2-thienyl)-3,6-dihydro-2,2,6,6-tetramethyl- involves its interaction with various molecular targets. The formyl group can form hydrogen bonds and participate in nucleophilic addition reactions, while the thienyl and pyridine rings can engage in π-π stacking interactions and coordinate with metal ions. These interactions contribute to the compound’s reactivity and potential biological activity .

Comparison with Similar Compounds

1(2H)-Pyridinyloxy, 4-(5-formyl-2-thienyl)-3,6-dihydro-2,2,6,6-tetramethyl- can be compared with similar compounds such as:

The uniqueness of 1(2H)-Pyridinyloxy, 4-(5-formyl-2-thienyl)-3,6-dihydro-2,2,6,6-tetramethyl- lies in its combination of a pyridine ring, thienyl group, and multiple methyl groups, which confer distinct electronic and steric properties.

Properties

CAS No.

99539-10-3

Molecular Formula

C14H18NO2S

Molecular Weight

264.37 g/mol

InChI

InChI=1S/C14H18NO2S/c1-13(2)7-10(8-14(3,4)15(13)17)12-6-5-11(9-16)18-12/h5-7,9H,8H2,1-4H3

InChI Key

ZUXLWXFVFUIICR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(N1[O])(C)C)C2=CC=C(S2)C=O)C

Origin of Product

United States

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